2,4-Dimethoxypyrimidine-5-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 2,4-Dimethoxypyrimidine-5-carbaldehyde and related derivatives involves several key reactions. For example, a novel synthesis pathway involves the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one, proving the versatility of such derivatives as building blocks for synthesizing representative 2-aminoimidazole alkaloids (Ando & Terashima, 2010).
Molecular Structure Analysis
The molecular structure of derivatives similar to 2,4-Dimethoxypyrimidine-5-carbaldehyde has been analyzed through crystallographic studies. For instance, the structure of 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde demonstrates polarized electronic structures and is linked into sheets by a combination of hydrogen bonds, showcasing the compound's ability to form complex molecular arrangements (Low et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of 2,4-Dimethoxypyrimidine-5-carbaldehyde derivatives enables the synthesis of various compounds. For example, the reaction between 4,6-dichloropyrimidine-5-carbaldehyde and methyl 3-aminocrotonate leads to the formation of pyrido[2,3-d]pyrimidine, demonstrating the compound's applicability in creating condensed azines (Bakulina et al., 2014).
Scientific Research Applications
Synthesis of Alkaloids : Ando and Terashima (2010) described the novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, which enabled efficient synthesis of 2-aminoimidazole alkaloids like oroidin, hymenidin, dispacamide, and ageladine A (Ando & Terashima, 2010).
Antiproliferative Compounds : Patel et al. (2022) utilized microwave-assisted multicomponent synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones for rapid and green synthesis of antiproliferative compounds with promising in silico ADMET (Patel et al., 2022).
Synthesis of Purines : Perandones and Soto (1997) developed a one-pot synthesis method for purines from aminoimidazolecarbaldehydes, offering a versatile way to prepare purines with or without substituents on the pyrimidine ring (Perandones & Soto, 1997).
Synthesis of Biologically Important Substances : Alcaide and Almendros (2002) indicated that 4-Oxoazetidine-2-carbaldehydes are useful for stereocontrolled synthesis of substances like amino acids and alkaloids (Alcaide & Almendros, 2002).
Antibacterial Activity : Dişli et al. (2013) synthesized new 4,6-dimethoxy pyrimidine derivatives with 1H-tetrazol-5-ylthio moiety, showing good antibacterial activity comparable to standard antibiotics (Dişli, Mercan, & Yavuz, 2013).
Anticancer and Antiviral Properties : Kundu, Das, and Majumdar (1990) presented a method for synthesizing compounds with potential anticancer and antiviral properties (Kundu, Das, & Majumdar, 1990).
Safety And Hazards
The safety data sheet for a related compound, 2,4-Dimethoxypyrimidine-5-boronic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
2,4-dimethoxypyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTAWJHBACJZAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344548 | |
Record name | 2,4-dimethoxypyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxypyrimidine-5-carbaldehyde | |
CAS RN |
52606-02-7 | |
Record name | 2,4-dimethoxypyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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